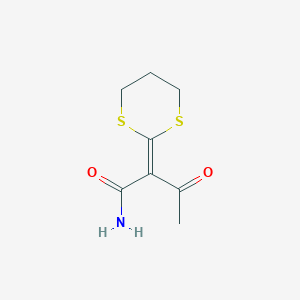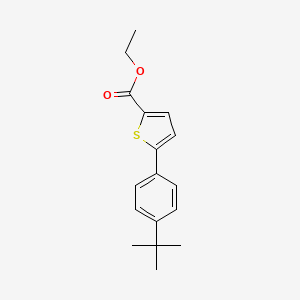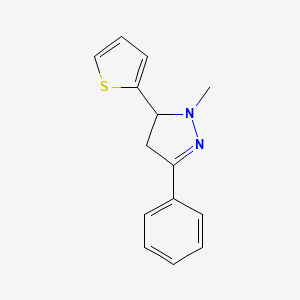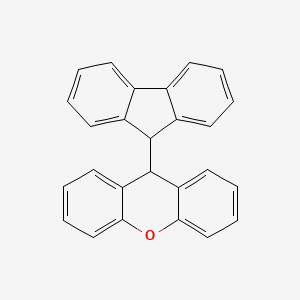
9-(9H-Fluoren-9-YL)-9H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(9H-Fluoren-9-YL)-9H-xanthene is an organic compound that belongs to the class of xanthene derivatives It is characterized by a unique structure that combines the fluorenyl and xanthene moieties, making it an interesting subject for various scientific studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9H-Fluoren-9-YL)-9H-xanthene typically involves the reaction of fluorenyl derivatives with xanthene under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where fluorenyl chloride reacts with xanthene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
9-(9H-Fluoren-9-YL)-9H-xanthene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes and xanthenes.
科学的研究の応用
9-(9H-Fluoren-9-YL)-9H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent electronic properties
作用機序
The mechanism of action of 9-(9H-Fluoren-9-YL)-9H-xanthene involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a fluorescent probe by binding to target molecules and emitting light upon excitation. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and providing valuable insights into biological processes .
類似化合物との比較
Similar Compounds
9H-Fluoren-9-one: A closely related compound with similar structural features but different chemical properties and applications.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and have distinct functional groups compared to 9-(9H-Fluoren-9-YL)-9H-xanthene.
9-(Trimethylsilyl)fluorene: Another derivative with unique properties, often used in organic synthesis and material science.
Uniqueness
This compound stands out due to its combined fluorenyl and xanthene moieties, which impart unique photophysical and electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and photonics .
特性
CAS番号 |
88799-10-4 |
|---|---|
分子式 |
C26H18O |
分子量 |
346.4 g/mol |
IUPAC名 |
9-(9H-fluoren-9-yl)-9H-xanthene |
InChI |
InChI=1S/C26H18O/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)26-21-13-5-7-15-23(21)27-24-16-8-6-14-22(24)26/h1-16,25-26H |
InChIキー |
UIGXNIZCXSGQSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5OC6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


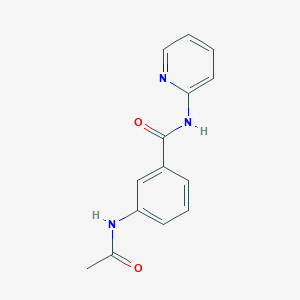
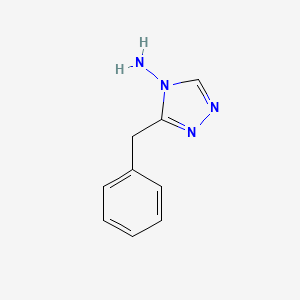
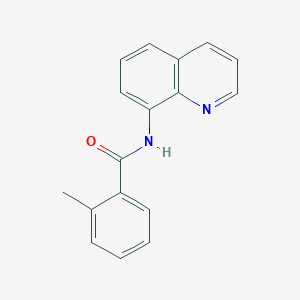
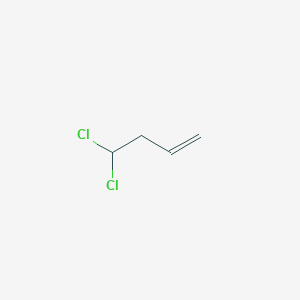
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

